2-Fluoro-2-methylpropanal
Description
2-Fluoro-2-methylpropanal is a fluorinated aldehyde with the molecular formula $ \text{C}4\text{H}7\text{FO} $, characterized by a fluorine atom and a methyl group attached to the same carbon as the aldehyde functional group. Fluorinated aldehydes are of interest due to their unique electronic properties, where the fluorine atom’s electronegativity influences reactivity, boiling points, and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXZRTVCHHTNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-2-methylpropanal can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropanal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Another method involves the hydrolysis of 2-fluoro-2-methylpropyl chloride. This reaction requires the use of a base, such as sodium hydroxide, and proceeds under aqueous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-fluoro-2-methylpropanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2-fluoro-2-methylpropanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
Oxidation: 2-Fluoro-2-methylpropanoic acid
Reduction: 2-Fluoro-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Synthesis
Fluorinated Compounds in Drug Development
Fluorinated compounds are increasingly important in medicinal chemistry due to their influence on the pharmacokinetic properties of drugs. 2-Fluoro-2-methylpropanal serves as a key intermediate in the synthesis of various pharmaceutical agents. For example, it can be utilized to introduce fluorine into polyketides, which enhances their stability and biological activity. The incorporation of fluorine can lead to improved binding affinities and altered metabolic pathways, making these compounds more effective as therapeutics .
Case Study: Antibiotic Development
In a notable study, researchers explored the synthesis of fluorinated derivatives of erythromycin using this compound. The introduction of a C-2 fluoro-methyl unit was shown to enhance the binding properties of the antibiotic to its target site, leading to improved efficacy against resistant bacterial strains . This highlights the compound's potential role in developing next-generation antibiotics.
Biocatalytic Applications
Enzyme-Catalyzed Reactions
Recent advancements in biocatalysis have demonstrated that this compound can be synthesized using engineered aldolases, which facilitate the formation of fluorinated products with high conversion rates. For instance, a biocatalytic cascade involving fluoroacetaldehyde derived from fluoroethanol was developed to synthesize various 2-fluoro-modified nucleosides . This method offers a more efficient and environmentally friendly alternative to traditional chemical synthesis routes.
Scalability and Efficiency
The scalability of these biocatalytic processes has been validated through preparative-scale syntheses, achieving yields of up to 62% for specific products . Such efficiencies make biocatalysis an attractive option for industrial applications where large quantities of fluorinated compounds are required.
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and other fields. Preliminary studies indicate that while it exhibits some hazardous properties (e.g., flammability and skin irritation), further research is needed to fully assess its toxicological impact on human health and the environment .
Mechanism of Action
The mechanism of action of 2-fluoro-2-methylpropanal involves its reactivity as an aldehyde and the influence of the fluorine atom. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming various adducts. The presence of the fluorine atom can enhance the compound’s reactivity by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In biological systems, this compound can interact with enzymes that catalyze aldehyde transformations, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the enzyme involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparisons are based on compounds in the evidence that share structural motifs (e.g., fluorinated carbons, branched alkyl chains, or functional groups).
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
- Functional Groups : Chloride (–Cl) and hydroxyl (–OH) groups.
- Hazards : Causes skin and eye irritation; requires immediate washing after exposure .
- Key Differences: Reactivity: The aldehyde group in 2-fluoro-2-methylpropanal is more electrophilic than the hydroxyl group in 1-chloro-2-methyl-2-propanol, making it prone to nucleophilic addition reactions. Stability: Fluorine’s small size and high electronegativity reduce steric hindrance and stabilize adjacent positive charges, unlike chlorine in 1-chloro-2-methyl-2-propanol.
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride (Mol. Wt. 154.21)
- Functional Groups : Ester (–COO–), amine (–NH$_2$), and fluoride (–F).
- Polarity: The aldehyde group in this compound increases polarity compared to esters, affecting solubility in organic solvents .
2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8)
- Functional Groups : Amine (–NH$_2$) and aromatic fluoride (–F).
- Key Differences :
- Electronic Effects : Fluorine on an aromatic ring (as in this compound) exerts strong electron-withdrawing effects, whereas aliphatic fluorine in this compound has a weaker inductive effect.
- Applications : Aromatic fluorinated amines are often used in drug design (e.g., antidepressants), while fluorinated aldehydes are utilized in agrochemicals or polymer synthesis .
Data Table: Comparative Analysis of Analogous Compounds
Research Findings and Implications
Fluorine’s Role : Fluorination at the α-position (adjacent to functional groups) enhances metabolic stability and alters electronic properties, as seen in fluorinated aldehydes and esters .
Hazard Profiles: Chlorinated compounds (e.g., 1-chloro-2-methyl-2-propanol) exhibit higher toxicity compared to fluorinated analogs, likely due to stronger C–Cl bond reactivity .
Synthetic Utility : Fluorinated aldehydes like this compound are critical in asymmetric synthesis, whereas fluorinated amines are prioritized in medicinal chemistry .
Biological Activity
2-Fluoro-2-methylpropanal (CAS Number: 6521-35-3) is a fluorinated aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom adjacent to the aldehyde functional group, enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
This compound is an aldehyde with the molecular formula CHFO. The presence of the fluorine atom significantly influences its chemical behavior, particularly in terms of electrophilicity and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 94.10 g/mol |
| Boiling Point | 62 °C |
| Density | 1.03 g/cm³ |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound primarily involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming various adducts. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In biological contexts, this compound can interact with enzymes that catalyze aldehyde transformations. This interaction may lead to inhibition or modification of enzyme activity, which can have downstream effects on metabolic pathways .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Interaction : The compound can inhibit enzymes involved in aldehyde metabolism, which may be relevant for understanding its effects on metabolic disorders.
- Pharmaceutical Applications : It has potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting viral infections and cancer.
Case Study: Enzyme Inhibition
A study investigated the effects of this compound on specific aldehyde dehydrogenases (ALDHs). Results showed that this compound could inhibit ALDH activity in vitro, suggesting a potential role in modulating metabolic pathways associated with drug metabolism and toxicity. The inhibition was found to be concentration-dependent, with significant effects observed at micromolar concentrations .
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Fluorinated Compounds : It is used to create fluorinated analogs of biologically active molecules, enhancing their pharmacological properties.
- Investigating Enzyme Mechanisms : Researchers utilize this compound to study enzyme-catalyzed reactions involving aldehydes and fluorinated substrates .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-2-methylpropanal in laboratory settings?
- Methodological Answer : The synthesis of this compound can be achieved via oxidation of 2-fluoro-2-methylpropanol using oxidizing agents like potassium permanganate (KMnO₄) under controlled acidic conditions . Alternatively, fluorination of 2-methylpropanal derivatives using fluorinating reagents (e.g., DAST or Deoxo-Fluor) may introduce the fluorine atom selectively. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions such as over-oxidation or defluorination.
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : The aldehyde proton (CHO) typically resonates at δ 9.5–10.0 ppm in ¹H NMR, while the fluorine atom induces deshielding in adjacent carbons (e.g., δ 90–100 ppm for CF in ¹³C NMR).
- IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) and C-F stretch (~1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of CHO or F) validate the structure. Reference databases like NIST Chemistry WebBook provide comparative data for validation .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid contact with strong bases or nucleophiles, which may degrade the aldehyde group. Stability tests (e.g., HPLC purity checks over time) are recommended .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The methyl and fluorine groups create steric hindrance and electron-withdrawing effects, respectively, altering reactivity. For example:
- Steric Effects : Bulky nucleophiles (e.g., tert-butyllithium) may exhibit reduced attack at the carbonyl carbon.
- Electronic Effects : Fluorine’s electronegativity polarizes the carbonyl group, enhancing electrophilicity. Computational studies (DFT calculations) can map charge distribution and transition states .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-methylpropanal) under identical conditions.
Q. What computational strategies predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- Gibbs Free Energy : Assess stability of tautomers or hydration products.
- Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks.
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments. Software like Gaussian or ORCA is recommended .
Q. How can contradictions in reported reaction yields for fluorinated aldehydes be resolved?
- Methodological Answer :
- Replicate Experiments : Control variables (e.g., reagent purity, temperature gradients).
- Analytical Calibration : Use internal standards (e.g., deuterated analogs) in GC-MS/HPLC to quantify yields accurately.
- Cross-Validation : Compare results with independent methods (e.g., NMR integration vs. gravimetric analysis). Contradictions often arise from undetected side reactions or analytical biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
